molecular formula C7H15N3O2 B8064478 N-Boc-2-(1-Iminoethyl)hydrazine

N-Boc-2-(1-Iminoethyl)hydrazine

Cat. No.: B8064478
M. Wt: 173.21 g/mol
InChI Key: MROPCTMTKIHNFN-UHFFFAOYSA-N
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Description

N-Boc-2-(1-Iminoethyl)hydrazine: is an organic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a tert-butyl group, an ethanimidoyl group, and a hydrazinecarboxylate moiety. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethanimidoylhydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate ethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-ethanimidoylhydrazinecarboxylate may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(1-Iminoethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxylate moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.

Scientific Research Applications

Chemistry: N-Boc-2-(1-Iminoethyl)hydrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in complex synthetic pathways.

Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It serves as a model compound for investigating the mechanisms of action of hydrazine-based drugs and their interactions with biological targets.

Medicine: this compound is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethanimidoylhydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in these interactions depend on the specific structure of the compound and its derivatives.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness: N-Boc-2-(1-Iminoethyl)hydrazine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

tert-butyl N-[(E)-1-aminoethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROPCTMTKIHNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC(C)(C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-(1-Iminoethyl)hydrazine
Reactant of Route 2
N-Boc-2-(1-Iminoethyl)hydrazine

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